molecular formula C24H18Br2N2O2 B10922381 methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10922381
M. Wt: 526.2 g/mol
InChI Key: BIHNBMJMHQBQLQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo several types of chemical reactions:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Methanol and Acid Catalyst: Used for esterification.

Major Products

Scientific Research Applications

Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl groups and pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both bromophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H18Br2N2O2

Molecular Weight

526.2 g/mol

IUPAC Name

methyl 4-[[3,5-bis(3-bromophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H18Br2N2O2/c1-30-24(29)17-10-8-16(9-11-17)15-28-23(19-5-3-7-21(26)13-19)14-22(27-28)18-4-2-6-20(25)12-18/h2-14H,15H2,1H3

InChI Key

BIHNBMJMHQBQLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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